tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate
Description
tert-Butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine via a 3-cyclopropyl-3-oxopropyl chain. This compound is structurally characterized by a ketone group adjacent to a cyclopropane ring, which introduces steric constraints and electronic effects. Such features are critical in medicinal chemistry and organic synthesis, where the Boc group serves to protect amines during multi-step reactions, while the cyclopropyl-ketone moiety may influence conformational stability and reactivity .
Properties
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative. One common method includes the use of tert-butyl carbamate and 3-cyclopropyl-3-oxopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent product quality. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamates with different substituents.
Scientific Research Applications
Organic Synthesis
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the carbamate group acts as a leaving group, allowing for the introduction of diverse functional groups.
- Deprotection Reactions : The tert-butyl carbamate can be removed under acidic conditions to yield free amines or other functional groups, facilitating multi-step synthetic processes.
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise in the development of enzyme inhibitors and receptor modulators:
- Enzyme Inhibition : Research indicates that derivatives similar to this compound can inhibit enzymes involved in oxidative stress responses, particularly through interaction with the Keap1-Nrf2 pathway. This mechanism is crucial for developing therapies targeting oxidative damage and inflammation-related diseases.
| Target Pathway | Effect | Potential Applications |
|---|---|---|
| Nrf2-Keap1 | Inhibition | Antioxidant therapies, metabolic disorders |
| Protease Inhibition | Modulation | Cancer treatment, inflammatory diseases |
Industrial Applications
In the industrial sector, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is used in the synthesis of specialty chemicals and materials:
- Polymer Chemistry : Its stability and reactivity make it suitable for applications in polymer production, where it can act as a stabilizer or intermediate.
Enzyme Inhibition Studies
A study demonstrated that derivatives of similar carbamates could inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity. This enhancement is linked to improved cellular defenses against oxidative stress.
Structure-Activity Relationship (SAR) Analysis
Recent investigations into the SAR of carbamate derivatives have shown that modifications at specific positions significantly affect binding affinity and biological activity. For instance:
- Compounds with optimized steric and electronic properties displayed increased potency against specific enzyme targets.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Compounds can inhibit various enzymes |
| Receptor Modulation | Potential use in modulating receptor activities |
| Antioxidant Activity | Interaction with oxidative stress pathways |
Mechanism of Action
The mechanism of action of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Steric and Electronic Effects
- Cyclopropane vs. Linear Chains : The cyclopropane ring in the target compound imposes significant steric hindrance compared to linear analogs like tert-butyl (3-oxopropyl)carbamate. This may reduce reactivity in nucleophilic acyl substitutions but enhance metabolic stability by resisting enzymatic degradation .
- Electron-Withdrawing Groups : The ketone in the target compound is less electron-withdrawing than the nitro group in tert-butyl N-(3-nitropropyl)carbamate, making the latter more reactive in electrophilic reactions .
Solubility and Polarity
Conformational Rigidity
- Heterocyclic vs. Acyclic Structures : Piperidine-based derivatives (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) adopt rigid conformations that can enhance binding affinity to biological targets, whereas the target compound’s acyclic structure offers greater flexibility for synthetic modifications .
Research Implications
While direct experimental data on tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate are sparse, structural analogs suggest its utility in drug design. For example:
- The cyclopropane ring may improve metabolic stability, as seen in FDA-approved drugs like cilostazol .
- The Boc group’s orthogonal protection strategy is widely used in peptide synthesis to prevent undesired side reactions .
Future studies should prioritize synthesizing this compound and evaluating its physicochemical and biological properties relative to the analogs discussed.
Biological Activity
Tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a cyclopropyl moiety, and a ketone functional group, which contribute to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H23N2O3
- Molecular Weight : 253.34 g/mol
- IUPAC Name : tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
- CAS Number : 10442454
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential inhibition of specific enzymes involved in metabolic processes.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, possibly through the modulation of cytokine production.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines reveal promising results, indicating potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
In vitro experiments assessed the anti-inflammatory properties of the compound by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating that this compound may serve as a therapeutic agent for inflammatory diseases .
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction, making it a candidate for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate | Contains cyclopropane ring | Antimicrobial, anti-inflammatory |
| Tert-butyl methyl(3-oxopropyl)carbamate | Lacks cyclopropane ring | Lower potency in cytotoxicity |
| Tert-butyl N-(tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate | More complex structure | Enhanced reactivity in synthesis |
Q & A
Q. Basic Q1: What are the standard synthetic routes for tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and a cyclopropyl-containing amine. Common methods include:
- Amine Activation : Reacting 3-cyclopropyl-3-oxopropylamine with tert-butyl chloroformate in dichloromethane or THF, using bases like triethylamine or sodium hydride to neutralize HCl byproducts .
- Yield Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor progress via TLC/HPLC. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. Advanced Q2: How can contradictory data in reported synthesis methods (e.g., solvent/base selection) be resolved?
Contradictions often arise from differing steric/electronic effects of substituents. For example:
- Polar aprotic solvents (THF, DCM) enhance nucleophilicity in cyclopropane ring formation .
- Base selection : Sodium hydride is preferred for moisture-sensitive reactions, while K₂CO₃ is cost-effective for large-scale synthesis .
- Systematic DOE (Design of Experiments) can identify optimal conditions by varying solvents, bases, and temperatures .
Reactivity & Stability
Q. Basic Q3: What are the key functional groups influencing the compound’s reactivity?
- Carbamate group (–NHCOO–) : Prone to hydrolysis under acidic/basic conditions, yielding amines and CO₂ .
- Cyclopropyl ring : Strain-driven reactivity, enabling ring-opening via electrophilic attack or photochemical rearrangement .
- Ketone (3-oxo group) : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions (NaBH₄ → alcohol) .
Q. Advanced Q4: How do storage conditions impact the compound’s stability in long-term studies?
- Degradation pathways : Hydrolysis (humidity), oxidation (light/air), and thermal decomposition (>40°C) .
- Best practices : Store under argon at −20°C in amber vials. Monitor stability via periodic NMR/LC-MS to detect impurities (e.g., tert-butanol from carbamate cleavage) .
Biological Applications
Q. Basic Q5: What methodologies are used to study enzyme interactions with this carbamate derivative?
- In vitro assays : Measure inhibition kinetics (e.g., acetylcholinesterase) using Ellman’s method .
- Molecular docking : Simulate binding affinities with targets like proteases or GPCRs using AutoDock Vina .
- Fluorescence quenching : Track protein-ligand interactions via tryptophan residue fluorescence shifts .
Q. Advanced Q6: How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic potential) be reconciled?
- Dose-dependency : Low concentrations (µM range) may show therapeutic effects (e.g., enzyme inhibition), while higher doses induce cytotoxicity via off-target interactions .
- Metabolic profiling : Use LC-MS/MS to identify active metabolites and distinguish parent compound effects from breakdown products .
Data Analysis & Optimization
Q. Basic Q7: What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms cyclopropyl ring integrity (δ 0.5–1.5 ppm for cyclopropyl CH₂) and carbamate linkage .
- HPLC-MS : Quantifies purity and detects hydrolytic degradation (retention time shifts) .
- X-ray crystallography : Resolves stereochemistry of the cyclopropyl group and carbamate orientation .
Q. Advanced Q8: What statistical approaches are recommended for analyzing structure-activity relationships (SAR) across analogs?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Cluster analysis : Group analogs by cyclopropyl substituents (e.g., halogen vs. alkyl) to identify activity trends .
- QSAR modeling : Use Schrödinger’s Maestro or MOE to predict pharmacokinetic properties (e.g., logP, BBB permeability) .
Safety & Handling
Q. Basic Q9: What safety protocols are essential for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
